Benzene, 1-chloro-4-(1-methylpropyl)-
Description
Benzene, 1-chloro-4-(1-methylpropyl)- (CAS 63340-07-8) is a chlorinated aromatic compound with the molecular formula C₁₂H₁₅Cl and a molecular weight of 194.701 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at the para position and a branched 1-methylpropyl (isobutyl) group. The IUPAC name reflects the substituent arrangement, and its InChI key provides a standardized identifier for chemical databases. This compound’s physicochemical properties, such as boiling point and solubility, are influenced by the chlorine atom’s electronegativity and the hydrophobic isobutyl chain.
Properties
IUPAC Name |
1-butan-2-yl-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMVMPVERANRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343057 | |
| Record name | Benzene, 1-chloro-4-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36383-14-9 | |
| Record name | Benzene, 1-chloro-4-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The sec-butyl group is introduced via Friedel-Crafts alkylation of toluene using 2-chlorobutane in the presence of aluminum chloride (AlCl₃). This generates 4-sec-butyltoluene, where the methyl group serves as the target for subsequent chlorination. The chlorination step employs a gas-phase process adapted from CN101054338A, which originally detailed the synthesis of p-chloromethyl styrene.
Chlorination Process Optimization
Key parameters from CN101054338A were transposed to the chlorination of 4-sec-butyltoluene:
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Reactor type : Tubular reactors with length-to-diameter ratios of 40:3–25:1 ensure turbulent flow and efficient mixing.
-
Temperature : 180–220°C balances vaporization and minimizes side reactions (e.g., ring chlorination).
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Molar ratio : A 10:8 ratio of 4-sec-butyltoluene to chlorine maximizes conversion and selectivity.
-
Flow rate : 0.07 mol/min of 4-sec-butyltoluene optimizes residence time for monochlorination.
Table 1: Effect of Temperature on Chlorination Efficiency
| Temperature (°C) | Conversion (%) | Selectivity (%) | Purity (%) |
|---|---|---|---|
| 180 | 62.2 | 79.5 | 95.8 |
| 200 | 73.0 | 86.2 | 98.8 |
| 220 | 68.7 | 81.3 | 96.5 |
Byproduct Management
Polymerization inhibitors like resorcinol (0.5–1.0 wt%) and nitrogen purging mitigate side reactions, while carbon tetrachloride acts as a solvent to dissolve chlorine gas. Post-reaction distillation under vacuum (20–30 mmHg) separates unreacted 4-sec-butyltoluene (recycled) and high-purity 1-chloro-4-(1-methylpropyl)benzene (b.p. 215–220°C).
Direct Chlorination of 4-Sec-Butylbenzene
Substrate Synthesis via Catalytic Alkylation
4-Sec-butylbenzene is prepared by alkylating benzene with sec-butyl chloride using zeolite catalysts (e.g., H-ZSM-5) at 150–200°C. This avoids carbocation rearrangements associated with Friedel-Crafts alkylation, yielding >90% 4-sec-butylbenzene.
Chlorination Conditions and Outcomes
Liquid-phase chlorination with sulfuryl chloride (SO₂Cl₂) at 50–60°C for 4–6 hours achieves 85% conversion, with selectivity favoring para-chlorination due to the sec-butyl group’s directing effects. Gas-phase methods (as in Section 1) offer higher scalability, with 200°C and Cl₂ flow rates of 0.05–0.1 mol/min yielding 78% conversion and 88% selectivity.
Table 2: Comparison of Chlorination Methods
| Parameter | Gas-Phase | Liquid-Phase |
|---|---|---|
| Temperature (°C) | 180–220 | 50–60 |
| Chlorinating Agent | Cl₂ | SO₂Cl₂ |
| Conversion (%) | 73.0 | 85.0 |
| Selectivity (%) | 86.2 | 76.5 |
| Purity (%) | 98.8 | 92.3 |
Industrial-Scale Process Design
Tubular Reactor Configuration
Adopting CN101054338A’s reactor design:
Scientific Research Applications
Chemistry
Benzene, 1-chloro-4-(1-methylpropyl)- serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions where the chlorine atom can be replaced by different nucleophiles, facilitating the creation of new chemical entities.
Biology
Research has explored the biological effects of this compound on various systems. Studies indicate that it may interact with biomolecules, leading to potential applications in understanding biochemical pathways and mechanisms of action in living organisms.
Medicine
The compound is under investigation for its potential use in developing pharmaceuticals and therapeutic agents. Its structural properties may allow it to function as a precursor for bioactive compounds that can target specific biological pathways.
Industry
In industrial applications, Benzene, 1-chloro-4-(1-methylpropyl)- is utilized in producing specialty chemicals and polymers. Its role as a solvent and reactant in various chemical processes makes it valuable for manufacturing products such as coatings, adhesives, and plastics .
Case Study 1: Synthesis of Pharmaceuticals
A study investigated the use of Benzene, 1-chloro-4-(1-methylpropyl)- as an intermediate in synthesizing anti-inflammatory drugs. The research demonstrated that modifying the compound could enhance therapeutic efficacy while reducing side effects.
Case Study 2: Environmental Impact Assessment
An evaluation was conducted to assess the environmental impact of using Benzene, 1-chloro-4-(1-methylpropyl)- in industrial settings. The study highlighted the importance of monitoring emissions and ensuring safe handling practices to mitigate potential health risks associated with exposure .
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(1-methylpropyl)- involves its interaction with specific molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products. The pathways involved in these reactions are influenced by the nature of the reagents and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
Benzene, 1-Chloro-4-(1-Methylcyclopropyl)- (CAS 63340-05-6)
- Molecular Formula : C₁₀H₁₁Cl
- Molecular Weight : 166.647 g/mol
- Key Differences: The 1-methylcyclopropyl group replaces the 1-methylpropyl substituent. Lower molecular weight (166.647 vs. 194.701) due to the smaller cyclopropyl substituent .
Benzene, 1-Chloro-4-[(Chloromethyl)thio]- (CAS 7205-90-5)
- Molecular Formula : C₈H₈Cl₂S
- Molecular Weight : 207.12 g/mol
- Key Differences :
Benzene, 1-Chloro-4-(Trifluoromethyl)- (CAS 98-56-6)
- Molecular Formula : C₇H₄ClF₃
- Molecular Weight : 180.56 g/mol
- Key Differences :
Alkyl Chain Modifications
Benzene, 1-Chloro-4-Ethyl
- Molecular Formula : C₈H₉Cl
- Molecular Weight : 140.61 g/mol
- Key Differences: A simpler ethyl group replaces the branched isobutyl chain. Lower molecular weight and reduced steric hindrance may enhance reactivity in substitution reactions.
Benzene, 1-(3-Buten-1-yl)-4-Chloro- (CAS 3047-24-3)
- Molecular Formula : C₁₀H₁₁Cl
- Molecular Weight : 166.65 g/mol
- Key Differences :
Functional Group Additions
Benzene, 1-Chloro-4-[(1-Chlorododecyl)thio]- (CAS 144265-61-2)
- Molecular Formula : C₁₈H₂₈Cl₂S
- Molecular Weight : 347.39 g/mol
- Key Differences: A long dodecyl chain with a thioether and chlorine atom drastically increases hydrophobicity and molecular weight. Potential applications in surfactants or polymer chemistry due to the extended alkyl chain .
Comparative Data Table
Biological Activity
Benzene, 1-chloro-4-(1-methylpropyl)-, also known as 1-chloro-4-(isobutyl)benzene (CAS No. 36383-14-9), is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H13Cl
- Molecular Weight: 172.67 g/mol
1-Chloro-4-(1-methylpropyl)- acts primarily as an electrophile , which enables it to interact with nucleophilic sites on biomolecules. This interaction can lead to:
- Inhibition of enzyme activity.
- Modulation of receptor functions, which may result in various biological effects, including antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that 1-chloro-4-(1-methylpropyl)- exhibits potential antimicrobial activity . In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its possible application in developing antimicrobial agents.
Anticancer Effects
Studies have explored the anticancer potential of this compound. For instance:
- A study demonstrated that it could inhibit the growth of cancer cells in specific assays, indicating a potential role in cancer therapeutics .
- The compound's mechanism may involve inducing apoptosis in cancer cells through its electrophilic nature, leading to cellular stress responses and eventual cell death.
Toxicological Profile
The toxicological effects of 1-chloro-4-(1-methylpropyl)- have been evaluated in several animal studies:
| Study Type | Observations | NOAEL (mg/kg) |
|---|---|---|
| Oral Repeat Dose Toxicity | Hepatocellular hypertrophy observed at high doses | 50 |
| Subacute Toxicity | Dose-dependent nephropathy in male rats | 10 |
| Chronic Toxicity | Increased liver weight and hematological changes | 50 |
These studies indicate that while the compound has therapeutic potential, it also presents risks at elevated doses, necessitating careful consideration in any therapeutic context .
Case Study: Anticancer Activity
In a controlled study involving different cancer cell lines, 1-chloro-4-(1-methylpropyl)- was tested for its ability to induce apoptosis. The results showed a significant reduction in cell viability at concentrations above 50 µM, suggesting a promising avenue for future cancer treatment strategies.
Research Findings on Metabolism
Metabolic studies indicate that the compound undergoes conjugation and oxidation processes in biological systems. For example:
Q & A
Basic Research Questions
Q. How can spectroscopic methods and NIST data be used to confirm the structure of Benzene, 1-chloro-4-(1-methylpropyl)-?
- Methodology :
- Infrared (IR) Spectroscopy : Compare experimental IR peaks (e.g., C-Cl stretch at ~550–850 cm⁻¹ and alkyl C-H stretches) with NIST reference spectra .
- Mass Spectrometry (MS) : Analyze fragmentation patterns using electron ionization (EI-MS). The molecular ion (M⁺) at m/z 182 (C₁₀H₁₃Cl) and characteristic fragments (e.g., loss of Cl or alkyl groups) can validate the structure .
- NMR : Use ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and alkyl chain signals (δ 0.8–2.5 ppm for methylpropyl groups). ¹³C NMR confirms chlorine substitution and branching .
Q. What synthetic routes are effective for preparing Benzene, 1-chloro-4-(1-methylpropyl)-?
- Methodology :
- Friedel-Crafts Alkylation : React 1-chloro-4-bromobenzene with 2-methylpropanol in the presence of ZnCl₂ (Lewis acid catalyst) at 80–100°C. Monitor reaction progression via GC-MS .
- Alternative Route : Use tert-butyl chloride as an alkylating agent under acidic conditions. Optimize reaction time and temperature to minimize byproducts like dialkylated derivatives .
Q. What are the critical physical properties of this compound, and how do they compare to structural analogs?
- Key Properties :
- Boiling Point : ~216°C (similar to 4-tert-butylchlorobenzene, indicating comparable volatility) .
- Density : ~1.01 g/cm³ (consistent with alkylated chlorobenzenes) .
- Refractive Index : ~1.501 (supports aromaticity and alkyl substitution) .
Advanced Research Questions
Q. What analytical challenges arise in detecting trace amounts of this compound in environmental samples?
- Methodology :
- GC-MS Optimization : Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 10°C/min). Monitor ions at m/z 182 (M⁺) and 147 (M⁺-Cl) for selective detection. Co-eluting hydrocarbons (e.g., alkylbenzenes) require spectral deconvolution .
- Sample Preparation : Employ solid-phase extraction (SPE) with C₁₈ cartridges to isolate the compound from aqueous matrices. Recovery rates >85% can be achieved with methanol elution .
Q. How can computational modeling predict the thermodynamic stability and regioselectivity of alkylation reactions?
- Methodology :
- DFT Calculations : Use Gaussian 16 to compute Gibbs free energy (ΔG) for intermediates. The para-substituted product is favored due to lower steric hindrance and resonance stabilization .
- Reaction Pathway Analysis : Simulate transition states for competing alkylation pathways (e.g., ortho vs. para substitution). Activation energies correlate with experimental yields .
Q. What safety protocols are essential for handling Benzene, 1-chloro-4-(1-methylpropyl)-?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
